molecular formula C20H15BrN4O4S B317186 4-(2-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE

4-(2-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B317186
M. Wt: 487.3 g/mol
InChI Key: AXZDWQMSNSOZHK-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrazolidine ring, a pyrrole ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method involves the reaction of 4-bromobenzoyl chloride with hydrazine to form 4-bromophenylhydrazine. This intermediate is then reacted with maleic anhydride to form the pyrazolidine ring. The resulting compound is further reacted with 1H-pyrrole-1-ylbenzenesulfonamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the pyrazolidine ring.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the pyrazolidine ring, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

4-(2-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-{[(4Z)-1-(4-BROMOPHENYL)-3,5-DIOXOPYRAZOLIDIN-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of a pyrazolidine ring, a pyrrole ring, and a benzenesulfonamide group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H15BrN4O4S

Molecular Weight

487.3 g/mol

IUPAC Name

4-[2-[(Z)-[1-(4-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]pyrrol-1-yl]benzenesulfonamide

InChI

InChI=1S/C20H15BrN4O4S/c21-13-3-5-15(6-4-13)25-20(27)18(19(26)23-25)12-16-2-1-11-24(16)14-7-9-17(10-8-14)30(22,28)29/h1-12H,(H,23,26)(H2,22,28,29)/b18-12-

InChI Key

AXZDWQMSNSOZHK-PDGQHHTCSA-N

Isomeric SMILES

C1=CN(C(=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)S(=O)(=O)N

SMILES

C1=CN(C(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)S(=O)(=O)N

Canonical SMILES

C1=CN(C(=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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